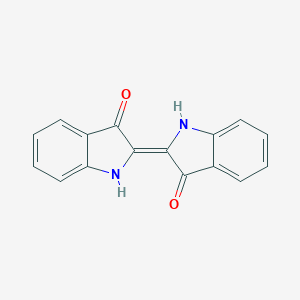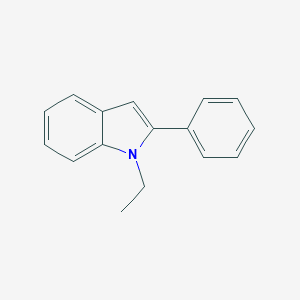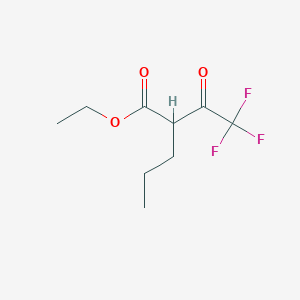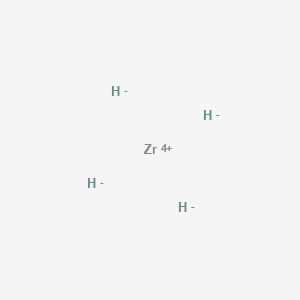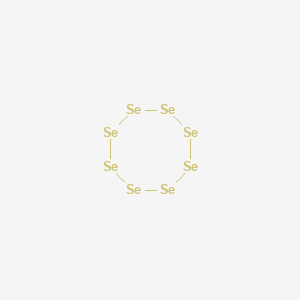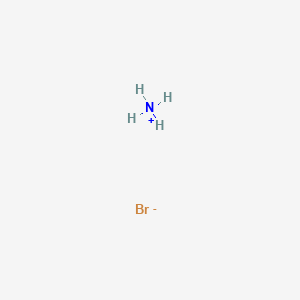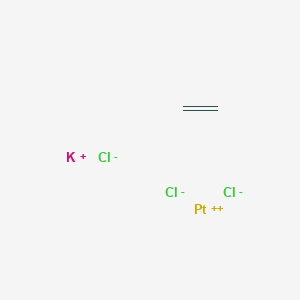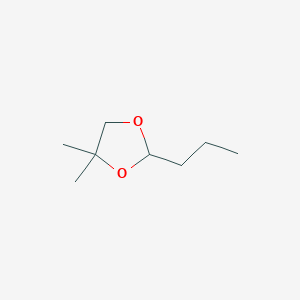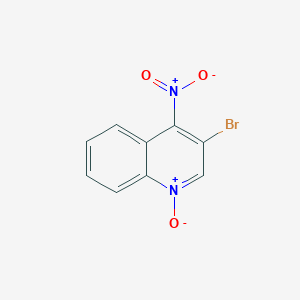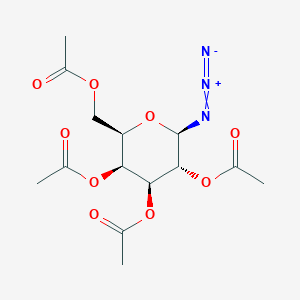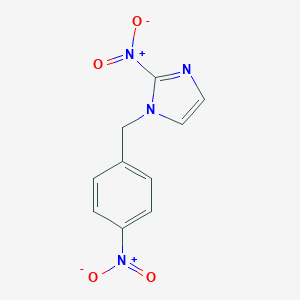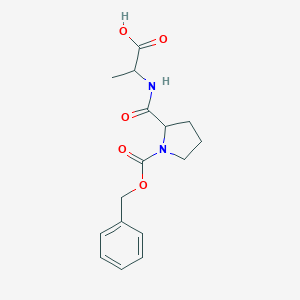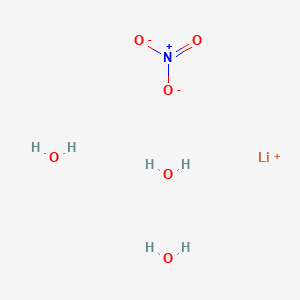
Lithium nitrate--water (1/1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium nitrate is a chemical compound that is widely used in scientific research. Lithium nitrate-water (1/1/3) is a specific solution that is used in various experiments. This solution is made by mixing one part of lithium nitrate with one part of water and three parts of lithium nitrate.
Wirkmechanismus
The mechanism of action of lithium nitrate-water (1/1/3) is not fully understood. However, it is known that lithium ions can interact with various biological molecules, including enzymes, receptors, and ion channels. This interaction can affect the function of these molecules and lead to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Lithium nitrate-water (1/1/3) has various biochemical and physiological effects. It can affect the metabolism of cells, the activity of enzymes, the transport of ions, and the function of receptors. It can also affect the growth and differentiation of cells, the proliferation of immune cells, and the apoptosis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Lithium nitrate-water (1/1/3) has several advantages for lab experiments. It is a stable and easily available solution that can be used in various experiments. It is also relatively inexpensive and has a long shelf life. However, it has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be influenced by various factors, including pH, temperature, and the presence of other molecules.
Zukünftige Richtungen
There are several future directions for the use of lithium nitrate-water (1/1/3) in scientific research. One direction is the study of its effects on various biological systems, including the nervous system, the immune system, and the cardiovascular system. Another direction is the development of new compounds based on lithium nitrate-water (1/1/3) for various applications, including drug discovery and material science. Additionally, the optimization of its synthesis method and the improvement of its stability and toxicity profile are also important future directions.
Conclusion
In conclusion, lithium nitrate-water (1/1/3) is a widely used solution in scientific research. It has various biochemical and physiological effects and can be used in various experiments. Its mechanism of action is not fully understood, but it is known to interact with various biological molecules. It has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of lithium nitrate-water (1/1/3) in scientific research, including the study of its effects on various biological systems and the development of new compounds based on it.
Synthesemethoden
The synthesis of lithium nitrate-water (1/1/3) is a simple process. First, we need to measure one part of lithium nitrate and one part of water. Then, we need to mix these two components together until the lithium nitrate is completely dissolved in water. After that, we need to add three parts of lithium nitrate to the solution and mix it well. The resulting solution is lithium nitrate-water (1/1/3).
Wissenschaftliche Forschungsanwendungen
Lithium nitrate-water (1/1/3) is widely used in scientific research. It is used as a reagent in various experiments, including the synthesis of new compounds, the study of chemical reactions, and the analysis of biological samples. It is also used in the production of ceramics and glass.
Eigenschaften
CAS-Nummer |
13453-76-4 |
|---|---|
Produktname |
Lithium nitrate--water (1/1/3) |
Molekularformel |
H6LiNO6 |
Molekulargewicht |
123 g/mol |
IUPAC-Name |
lithium;nitrate;trihydrate |
InChI |
InChI=1S/Li.NO3.3H2O/c;2-1(3)4;;;/h;;3*1H2/q+1;-1;;; |
InChI-Schlüssel |
IEMMJPTUSSWOND-UHFFFAOYSA-N |
SMILES |
[Li+].[N+](=O)([O-])[O-].O.O.O |
Kanonische SMILES |
[Li+].[N+](=O)([O-])[O-].O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



